molecular formula C16H11ClN2O4 B4955818 (5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B4955818
M. Wt: 330.72 g/mol
InChI Key: GGSPVYFMLPFWTL-WQLSENKSSA-N
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Description

The compound (5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the furan and chlorophenyl intermediates. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the diazinane trione core: This is typically achieved through a series of condensation reactions involving urea or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as ruthenium on alumina (Ru/Al2O3) in toluene have been found effective in similar synthetic processes .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: has several scientific research applications:

Mechanism of Action

The mechanism by which (5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, leading to alterations in cellular pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: is unique due to its combination of a furan ring, chlorophenyl group, and diazinane trione core. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c1-19-15(21)12(14(20)18-16(19)22)8-11-5-6-13(23-11)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,18,20,22)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSPVYFMLPFWTL-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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